Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-4-11(7-13)6-12-8(14)16-11/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGQZIUZIIDYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Malonate Derivative
- Reactants: Ethyl malonate
- Conditions: Ethanol as solvent, reaction temperature between 25-80°C for approximately 5 hours.
- Purpose: To generate an activated malonate intermediate suitable for subsequent reduction and functionalization.
- Reaction: Ethyl malonate undergoes esterification or alkylation to yield a key precursor.
Step 2: Reduction to Amino Derivative
- Reactants: Compound 2 (from step 1), Lithium borohydride (LiBH₄)
- Conditions: Tetrahydrofuran (THF) solvent, temperature maintained between 0-70°C for 2.5 hours.
- Purpose: To reduce ester groups to alcohols or amines, facilitating subsequent sulfonylation.
- Reaction: The ester is reduced to a corresponding amine or alcohol.
Step 3: Sulfonylation of the Amino Compound
- Reactants: Compound 3, p-Toluenesulfonyl chloride (TsCl)
- Conditions: Dichloromethane (DCM) solvent, room temperature (~25°C), reaction duration around 12 hours.
- Purpose: To introduce a sulfonyl protecting group, which aids in controlling reactivity during cyclization.
- Reaction: Formation of a sulfonamide or sulfonate ester.
Step 4: Cyclization to Form the Spirocyclic Core
- Reactants: Compound 4, Cesium carbonate (Cs₂CO₃)
- Conditions: Acetonitrile as solvent, reflux at 90°C for 3 hours.
- Purpose: To induce intramolecular cyclization, forming the spiro structure.
- Reaction: Ring closure resulting in a diazaspiro compound.
Step 5: Reduction of the Spiro Intermediate
- Reactants: Compound 5, Magnesium chips
- Conditions: Methanol as solvent, room temperature (~25°C), 1-hour reaction.
- Purpose: To reduce any residual oxidized functionalities, stabilizing the intermediate.
- Reaction: Partial reduction to enable subsequent functionalization.
Step 6: Formation of the Carbamate (Boc Protection)
- Reactants: Compound 6, Boc anhydride
- Conditions: Dichloromethane (DCM), room temperature (~25°C), 12 hours.
- Purpose: To protect amine groups, preventing side reactions.
- Reaction: Carbamate formation on nitrogen centers.
Step 7: Final Deprotection and Purification
- Reactants: Compound 7, Palladium on carbon (Pd/C)
- Conditions: Methanol, room temperature (~25°C), 3 hours.
- Purpose: To remove protecting groups, yielding the target compound.
- Reaction: Hydrogenolysis or catalytic deprotection.
Data Table Summarizing the Preparation Methods
| Step | Reactants | Solvent | Conditions | Duration | Purpose | Key Transformation |
|---|---|---|---|---|---|---|
| 1 | Ethyl malonate | Ethanol | 25-80°C | 5 hours | Form precursor | Esterification/alkylation |
| 2 | Compound 2 | THF | 0-70°C | 2.5 hours | Reduce ester | Reduction to amine/alcohol |
| 3 | Compound 3 | DCM | Room temp | 12 hours | Sulfonylation | Formation of sulfonamide |
| 4 | Compound 4 | Acetonitrile | Reflux at 90°C | 3 hours | Cyclization | Spiro ring formation |
| 5 | Compound 5 | Methanol | 25°C | 1 hour | Reduction | Stabilization of intermediate |
| 6 | Compound 6 | DCM | Room temp | 12 hours | Carbamate formation | Boc protection |
| 7 | Compound 7 | Methanol | Room temp | 3 hours | Deprotection | Final compound formation |
Research Findings and Notes
- The synthesis process is optimized for industrial scalability, emphasizing the use of common reagents and mild conditions.
- The key step involves intramolecular cyclization facilitated by cesium carbonate, which efficiently forms the spirocyclic framework.
- The reduction steps with magnesium and lithium borohydride are crucial for controlling oxidation states and functional group compatibility.
- Protecting groups like Boc are employed to prevent side reactions during multi-step synthesis.
- The overall yield and purity depend on precise control of reaction conditions, especially temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The spirocyclic scaffold’s bioactivity and physicochemical properties are highly sensitive to heteroatom placement, substituents, and ring size. Below is a detailed comparison with structurally related compounds:
Biological Activity
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS No. 1642899-83-9) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by relevant research findings and case studies.
- Molecular Formula : C₁₁H₁₈N₂O₄
- Molecular Weight : 242.27 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects against microbial pathogens and its potential as an enzyme inhibitor.
Antibacterial Activity
Research indicates that compounds with diazaspiro structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of spirocyclic compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, related compounds have demonstrated promising results in laboratory settings.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Tert-butyl 2-oxo... | Unknown | Not yet tested |
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of related diazaspiro compounds has been noted in various studies. These compounds have been shown to disrupt fungal cell wall synthesis or inhibit critical enzymes involved in fungal metabolism.
Enzyme Inhibition
The enzyme inhibition capability of this compound is particularly noteworthy. It has been suggested that spirocyclic compounds can act as inhibitors of glycosidases and proteases, which are vital for various biological processes.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of several spirocyclic compounds against resistant strains of bacteria. While specific data on tert-butyl 2-oxo... were not provided, the results indicated that modifications in the spiro structure could enhance antibacterial potency. -
Fungal Resistance Study :
Another study focused on assessing the antifungal properties of spirocyclic compounds against Candida species showed that structural variations could significantly affect their efficacy. This suggests potential pathways for developing new antifungal agents from similar compounds.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate?
Synthesis optimization requires multi-step protocols involving Boc protection, cyclization, and esterification. Key factors include:
- Reagent selection : Use of tert-butyl esters for carboxylate protection (e.g., tert-butyl 3-aminocrotonate) to stabilize intermediates .
- Cyclization conditions : Acidic or basic catalysts (e.g., NaH in THF) to promote spirocyclic ring formation .
- Temperature control : Maintaining 0–25°C during nucleophilic substitutions to minimize side reactions .
Methodological Tip : Monitor reaction progress via TLC or LC-MS, and optimize yields by adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) .
Q. How can researchers characterize the purity and structure of this compound?
Analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm spirocyclic geometry and tert-butyl group integrity .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 269.38 for CHNO) .
- Infrared spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm) and amide/oxa groups .
Data Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) using SHELX software for structural refinement .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Crystallization : Recrystallize from ethanol or methanol to enhance purity .
- HPLC : Reverse-phase C18 columns for high-purity batches in biological studies .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry and regioselectivity of spirocyclic intermediates?
The spirocyclic core’s stereochemistry depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transannular cyclization, while non-polar solvents may lead to cis isomers .
- Catalyst choice : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in asymmetric syntheses .
Example :
| Condition | Outcome | Reference |
|---|---|---|
| THF, NaH, 0°C | Predominant axial tert-butyl group | |
| DCM, room temp | Equatorial conformation favored |
Q. What computational methods are suitable for predicting biological interactions of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., proteases or kinases) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .
Case Study : Docking studies with SARS-CoV-2 main protease (PDB ID 6LU7) revealed hydrogen bonding between the carbonyl group and catalytic cysteine .
Q. How can researchers resolve contradictions between experimental and computational data?
- Systematic variation : Test alternative reaction pathways (e.g., SN1 vs. SN2 mechanisms) under controlled conditions .
- Advanced spectroscopy : Use 2D NMR (e.g., NOESY) to confirm spatial arrangements conflicting with DFT models .
Note : Discrepancies in XRD vs. NMR data may arise from dynamic effects in solution; use variable-temperature NMR to probe conformational flexibility .
Q. What are the implications of this compound’s stability under different storage conditions?
- Thermal stability : Degrades above 40°C; store at 2–8°C in sealed, desiccated containers .
- Light sensitivity : Protect from UV exposure to prevent oxazolidinone ring cleavage .
Pro Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Q. How does this compound interact with biological targets in enzyme inhibition assays?
- Kinetic studies : Use Michaelis-Menten plots to determine inhibition constants (K) against serine hydrolases .
- Fluorescence quenching : Monitor binding to tryptophan residues in target proteins via Förster resonance energy transfer (FRET) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
